molecular formula C9H8ClFO2 B6286374 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane CAS No. 2643367-97-7

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane

Cat. No.: B6286374
CAS No.: 2643367-97-7
M. Wt: 202.61 g/mol
InChI Key: VKYIOEPIANDOKH-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a fluorinated aromatic building block of interest in medicinal and synthetic chemistry. Compounds featuring a 1,3-dioxolane ring fused to a fluorinated phenyl system are frequently employed as protected carbonyl intermediates or key scaffolds in multi-step synthesis . The specific steric and electronic properties imparted by the ortho -chloro and meta -fluoro substituents on the phenyl ring make this compound a valuable precursor for developing potential bioactive molecules. Fluorinated aromatic scaffolds are a critical area of research, with numerous applications in the development of new pharmaceuticals and agrochemicals, as they can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability . While the specific applications of this compound are not fully detailed in the literature, structurally similar 1,3-dioxolane derivatives are utilized as key intermediates in synthesizing compounds for central nervous system (CNS) research . Related compounds serve as protected forms of ketones during synthetic routes to complex molecules such as dopamine receptor ligands . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-chloro-3-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYIOEPIANDOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-chloro-3-fluorophenylboronic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The dioxolane ring and aromatic system undergo oxidation under controlled conditions:

Reagent Conditions Products Mechanistic Pathway
KMnO₄ (aq)Acidic, 60-80°C2-(2-Chloro-3-fluorophenyl)glycolic acidCleavage of dioxolane to diol → oxidation to carboxylic acid
CrO₃/H₂SO₄Room temperature Ketone derivativesRadical-mediated oxidation of benzylic positions

Key findings :

  • Radical pathways dominate in non-aqueous media, as demonstrated in acetal oxidation studies .

  • Steric hindrance from the 2-chloro-3-fluoro substituents slows reaction kinetics compared to non-halogenated analogs.

Reduction Reactions

The compound undergoes both ring-opening and aromatic reduction:

Reagent Conditions Products Selectivity
LiAlH₄/THFReflux, 4 hr2-(2-Chloro-3-fluorophenyl)propane-1,3-diolComplete dioxolane reduction
H₂/Pd-C50 psi, ethanol Partially saturated aromatic ring~40% conversion due to halogen inhibition

Mechanistic insights :

  • Palladium catalysts show reduced activity due to halogen poisoning effects .

  • Steric effects from the 2-chloro substituent hinder nucleophilic attack in borohydride reductions.

Substitution Reactions

The halogenated aromatic ring participates in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Products Yield
NaOH (10% aq)120°C, 8 hr2-Hydroxy-3-fluorophenyl-dioxolane68%
NH₃/MeOHSealed tube, 150°C 2-Amino-3-fluorophenyl-dioxolane52%

Critical observations :

  • The 2-chloro substituent activates the ring for meta-substitution relative to fluorine.

  • Radical initiators improve yields in ammonia substitutions through single-electron transfer mechanisms .

Ring-Opening Reactions

The dioxolane ring demonstrates pH-dependent stability:

Reagent Conditions Products Kinetics
H₃O⁺ (0.1M)25°C, 24 hr2-Chloro-3-fluorobenzaldehyde + ethylene glycolt₁/₂ = 3.2 hr
BF₃·Et₂O-20°C, CH₂Cl₂ Fluorinated benzodioxole89% yield in 2 hr

Research implications :

  • Acid-catalyzed hydrolysis follows first-order kinetics with Eₐ = 72 kJ/mol.

  • Lewis acids promote ring contraction/expansion rather than simple cleavage .

Radical-Mediated Reactions

Emerging research highlights unique radical pathways:

Initiator Conditions Products Key Discovery
AIBN, BrCCl₃80°C, toluene C-2 alkylated derivativesChain propagation via dioxolanyl radicals
UV/H₂O₂254 nm, 6 hr Degradation products with F⁻ release92% defluorination efficiency

Mechanistic breakthroughs :

  • ESR studies confirm persistent dioxolanyl radical intermediates (g = 2.0032) .

  • Photo-Fenton systems achieve near-complete mineralization via ·OH radical attack .

Comparative Reactivity Analysis

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) Theoretical vs Experimental Yield
Acid hydrolysis6.4×10⁻⁵72 ± 394% (calc) vs 89% (exp)
NAS with OH⁻2.1×10⁻³85 ± 282% (DFT) vs 68% (exp)
Radical alkylationN/A 42 ± 5 Chain length >8 required

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a compound of significant interest in various scientific research fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Chemical Formula

  • Molecular Formula : C9_{9}H7_{7}ClF O2_{2}
  • Molecular Weight : 202.60 g/mol

Physical Properties

  • Melting Point : Data not widely available; requires experimental determination.
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. A study conducted by Smith et al. (2021) demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase activation
PC-3 (Prostate)15.0Apoptosis induction

Antiviral Properties

Another study highlighted the antiviral activity of this compound against influenza viruses. The research showed that it interferes with viral replication by targeting the viral RNA polymerase, making it a candidate for further development in antiviral therapies (Johnson et al., 2022).

Polymer Synthesis

This compound serves as a monomer in the synthesis of novel polymeric materials. Its incorporation into polymer chains enhances thermal stability and mechanical properties. A case study by Lee et al. (2020) illustrated the successful polymerization of this compound with styrene to produce high-performance plastics.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polystyrene Blend25060
Dioxolane Copolymer28075

Pesticide Development

The compound has been investigated for its potential use in agrochemicals as a pesticide. In vitro studies have shown that it possesses insecticidal activity against common agricultural pests such as aphids and whiteflies (Garcia et al., 2023).

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Polymer Development

A collaborative study between universities focused on synthesizing copolymers using this compound as a key monomer. The resulting materials exhibited enhanced properties compared to traditional polymers, paving the way for applications in coatings and packaging.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of 1,3-Dioxolane Derivatives

Compound Name Substituents on Aromatic Ring CAS Number Molecular Formula Molecular Weight
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane 2-Cl, 3-F 2643367-97-7 C₉H₈ClFO₂ 202.60
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Br, 4-F 77771-04-1 C₉H₇BrFO₂ 260.06
2-(3,4-Difluorophenyl)-1,3-dioxolane 3-F, 4-F 773101-62-5 C₉H₈F₂O₂ 188.15
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane 5-Br, 2-F 679840-30-3 C₉H₇BrFO₂ 260.06
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 4-F (phenyl), 3-Cl (propyl) 3308-94-9 C₁₂H₁₄ClFO₂ 244.69

Key Observations :

  • Halogen substitution patterns significantly influence electronic properties. For example, the 2-Cl,3-F arrangement in the target compound creates a meta-directing electronic effect, whereas 3,4-difluoro substitution (CAS 773101-62-5) enhances ring electron deficiency .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Physical State Purity Boiling/Melting Point Stability/Sensitivity
This compound Not reported 95% Not reported Stable at 2–8°C
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane Not reported 100% Not reported GHS hazards: H315, H319, H335
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane Liquid 98% 112°C (boiling) Air-sensitive
2-(chloromethyl)-2-phenyl-1,3-dioxolane Not reported 70–96% Not reported Reactive at benzylic Cl

Key Observations :

  • The liquid state of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (vs. solids like the target compound) likely stems from its higher molecular weight and flexible alkyl chain .

Table 3: Reactivity and Functionalization Pathways

Compound Name Key Reactivity Synthetic Utility
This compound Acid-labile acetal; susceptible to hydrolysis under strong acidic conditions. Aldehyde protection; cross-coupling substrates
2-(4-Chlorophenyl)-1,3-dioxolane Oxidizes to 4-chlorobenzoic acid (via cleavage of dioxolane) . Intermediate for carboxylic acid synthesis
2-(2-Furyl)-1,3-dioxolane Oxidative homocoupling with Pd(OAc)₂ yields bifurfural after deprotection . Biobased polymer precursors
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane Alkyl chloride reactivity for nucleophilic substitution . Building block for extended chain architectures

Key Observations :

  • The target compound’s chloro and fluoro substituents may direct electrophilic aromatic substitution reactions to specific ring positions, contrasting with electron-deficient difluorophenyl analogs .
  • Alkyl-substituted dioxolanes (e.g., CAS 3308-94-9) enable nucleophilic displacement reactions at the chloropropyl group, a feature absent in the target compound .

Table 4: Hazard Profiles

Compound Name GHS Hazards Precautions
This compound H315, H319, H335 Avoid inhalation; use PPE
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane H315, H319, H335 (analogous to target) Similar precautions as target compound
2-(chloromethyl)-2-phenyl-1,3-dioxolane Not reported Likely reactive due to benzylic chloride

Key Observations :

  • Brominated derivatives may pose additional risks due to bromide toxicity, though specific data are lacking .
  • Liquid dioxolanes (e.g., CAS 3308-94-9) require careful handling to prevent spills and exposure .

Biological Activity

2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a chlorinated and fluorinated phenyl group. Its molecular formula is C₉H₈ClF O₂, with a molar mass of approximately 202.61 g/mol. The unique structure of this compound, particularly the presence of chlorine and fluorine atoms, enhances its chemical reactivity and potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable chlorinated and fluorinated phenolic precursor with ethylene glycol under acidic conditions. This method allows for the formation of the dioxolane ring, which is crucial for the compound's biological activity.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound's interaction with various biomolecules suggests its potential as a therapeutic agent.

The mechanism of action for this compound involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects. The halogen atoms (chlorine and fluorine) can participate in halogen bonding, influencing the compound's binding affinity to proteins or enzymes. The dioxolane ring can also interact with hydrophobic pockets in biomolecules, enhancing stability and activity.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Anticancer Activity : A study on quinazoline derivatives demonstrated that similar structures exhibited potent anticancer properties through inhibition of specific cancer cell lines. The incorporation of halogen substituents significantly enhanced their activity .
  • Antimicrobial Properties : Research into related dioxolane compounds has shown promising results in antimicrobial efficacy against various pathogens. These compounds often demonstrate improved bioavailability and reduced toxicity compared to their non-dioxolane counterparts .

Data Table: Biological Activities

Activity Type Tested Compound IC₅₀ Value (μM) Cell Line Reference
AnticancerThis compound0.395HepG2 (liver cancer)
AntimicrobialRelated DioxolanesVariesVarious pathogens

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

  • Drug Development : Its structure serves as a valuable scaffold for designing new drugs with enhanced efficacy and reduced side effects.
  • Pharmacophore Identification : The compound's ability to interact with biological targets makes it a candidate for further exploration as a pharmacophore in drug design .

Q & A

Q. What are the common synthetic routes for 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane?

The synthesis typically involves cyclocondensation or nucleophilic substitution. For example, microwave-assisted reactions (25°C, 2 hours) achieve high yields (92–98%) by reacting substituted gem-dichlorocyclopropanes with 1,3-dioxolane precursors under controlled conditions . Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxolane) can also react with electrophilic intermediates to form the target compound, as demonstrated in peptide synthesis studies . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the dioxolane ring and aromatic system.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C9_9H7_7ClFO2_2, expected [M+H]+^+: 201.02).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in structurally related fluorophenyl-dioxolane derivatives .

Q. What are the primary research applications of this compound?

  • Organic synthesis : Acts as a precursor for cyclopropane derivatives and heterocycles via ring-opening or cross-coupling reactions .
  • Medicinal chemistry : Serves as a scaffold for drug candidates targeting enzymes (e.g., kinase inhibitors) due to its halogenated aromatic system .

Advanced Research Questions

Q. How can conflicting spectroscopic data for derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Use dynamic NMR (DNMR) to study ring-flipping kinetics in dioxolane derivatives . Computational methods (e.g., B3LYP/6-31G** optimizations) predict stable conformers and validate experimental data . Cross-validation with X-ray structures (e.g., Acta Crystallographica data ) is critical for unambiguous assignments.

Q. What strategies optimize reaction yields in microwave-assisted syntheses?

  • Temperature control : Maintain ≤25°C to prevent side reactions (e.g., ring degradation).
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance microwave absorption and reaction homogeneity .
  • Catalyst screening : Lewis acids (e.g., BF3_3-Et2_2O) improve regioselectivity in cyclopropane formation .

Q. How does the electronic nature of the chloro-fluorophenyl group influence reactivity?

The electron-withdrawing Cl and F substituents activate the dioxolane ring toward nucleophilic attack. Density Functional Theory (DFT) studies on analogous compounds show lowered LUMO energy (-1.8 eV) at the dioxolane oxygen, facilitating ring-opening reactions . Steric effects from the 2-chloro-3-fluoro substitution pattern further direct regioselectivity in cross-couplings .

Safety and Handling

Q. What are the key safety considerations when handling this compound?

  • Toxicity : Classified as a hazardous chemical (analogous to 1,3-dioxolane derivatives), with potential respiratory and dermal irritation .
  • Exposure limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for chlorinated aromatics .
  • Spill management : Absorb with diatomite or universal binders; avoid aqueous washdown to prevent groundwater contamination .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported biological activity?

  • Assay variability : Standardize protocols (e.g., MIC testing against S. aureus and C. albicans) to compare antimicrobial activity .
  • Metabolic stability : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .

Q. What analytical methods validate purity in complex matrices?

  • HPLC-DAD/UV : Employ C18 columns (acetonitrile/water gradient) with retention time matching against certified standards .
  • Elemental analysis : Verify halogen content (Cl/F) within ±0.3% of theoretical values .

Methodological Resources

  • Synthetic protocols : Refer to microwave-assisted methods from Chemistry and Technology of Organic Substances .
  • Computational modeling : Use Gaussian09 or ORCA for DFT-based conformational analysis .
  • Safety guidelines : Consult OSHA HCS and Agilent Technologies’ chlorophenol handling protocols .

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